Cas no 1956325-77-1 (4-Bromo-7-fluoro-3-methyl-1H-indazole)

4-Bromo-7-fluoro-3-methyl-1H-indazole 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-7-fluoro-3-methyl-1H-indazole
- PS-19135
- 1956325-77-1
-
- インチ: 1S/C8H6BrFN2/c1-4-7-5(9)2-3-6(10)8(7)12-11-4/h2-3H,1H3,(H,11,12)
- InChIKey: JIYDWJHFEWTBDX-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C2C1=C(C)NN=2)F
計算された属性
- 精确分子量: 227.96984g/mol
- 同位素质量: 227.96984g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 178
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 28.7
- 分子量: 229.05g/mol
4-Bromo-7-fluoro-3-methyl-1H-indazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1231289-500mg |
4-bromo-7-fluoro-3-methyl-1H-indazole |
1956325-77-1 | 97% | 500mg |
$330 | 2024-07-21 | |
Chemenu | CM232524-1g |
4-Bromo-7-fluoro-3-methyl-1H-indazole |
1956325-77-1 | 97% | 1g |
$*** | 2023-03-31 | |
Aaron | AR023QD2-100mg |
4-bromo-7-fluoro-3-methyl-1H-indazole |
1956325-77-1 | 95% | 100mg |
$128.00 | 2023-12-15 | |
1PlusChem | 1P023Q4Q-100mg |
4-bromo-7-fluoro-3-methyl-1H-indazole |
1956325-77-1 | 97% | 100mg |
$126.00 | 2024-06-17 | |
eNovation Chemicals LLC | Y1231289-5g |
4-bromo-7-fluoro-3-methyl-1H-indazole |
1956325-77-1 | 97% | 5g |
$1490 | 2025-02-21 | |
eNovation Chemicals LLC | Y1231289-5g |
4-bromo-7-fluoro-3-methyl-1H-indazole |
1956325-77-1 | 97% | 5g |
$1490 | 2024-07-21 | |
eNovation Chemicals LLC | Y1231289-25g |
4-bromo-7-fluoro-3-methyl-1H-indazole |
1956325-77-1 | 97% | 25g |
$4975 | 2025-02-21 | |
eNovation Chemicals LLC | Y1231289-250mg |
4-bromo-7-fluoro-3-methyl-1H-indazole |
1956325-77-1 | 97% | 250mg |
$240 | 2025-02-28 | |
eNovation Chemicals LLC | Y1231289-10g |
4-bromo-7-fluoro-3-methyl-1H-indazole |
1956325-77-1 | 97% | 10g |
$2485 | 2025-02-28 | |
eNovation Chemicals LLC | Y1231289-1g |
4-bromo-7-fluoro-3-methyl-1H-indazole |
1956325-77-1 | 97% | 1g |
$495 | 2025-02-28 |
4-Bromo-7-fluoro-3-methyl-1H-indazole 関連文献
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
4-Bromo-7-fluoro-3-methyl-1H-indazoleに関する追加情報
Introduction to 4-Bromo-7-fluoro-3-methyl-1H-indazole (CAS No. 1956325-77-1)
4-Bromo-7-fluoro-3-methyl-1H-indazole, identified by its Chemical Abstracts Service (CAS) number 1956325-77-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indazole family, a class of molecules known for their diverse biological activities and potential applications in drug development. The structural features of 4-Bromo-7-fluoro-3-methyl-1H-indazole, including the presence of bromine and fluorine substituents, make it a valuable scaffold for further chemical modifications and exploration of its pharmacological properties.
The indazole core is a fused bicyclic structure consisting of a benzene ring and a pyrrole ring, which contributes to its unique electronic and steric properties. The introduction of halogen atoms, such as bromine and fluorine, at specific positions on the indazole ring can significantly influence the compound's reactivity, solubility, and interaction with biological targets. In particular, the bromine atom at the 4-position and the fluorine atom at the 7-position in 4-Bromo-7-fluoro-3-methyl-1H-indazole are strategically positioned to allow for further functionalization, making it a versatile intermediate in synthetic chemistry.
Recent advancements in medicinal chemistry have highlighted the importance of indazole derivatives in the development of novel therapeutic agents. The structural motif of indazole is commonly found in several bioactive molecules, including antimicrobial, antiviral, and anticancer compounds. The substituents on the indazole ring can be tailored to enhance binding affinity to specific biological targets, leading to improved pharmacological efficacy. For instance, studies have demonstrated that modifications at the 3-position of the indazole ring can modulate its interaction with enzymes and receptors involved in various disease pathways.
One of the key attractions of 4-Bromo-7-fluoro-3-methyl-1H-indazole is its potential as a building block for drug discovery programs. The presence of both bromine and fluorine atoms provides multiple sites for chemical modification, enabling researchers to explore a wide range of structural variations. These modifications can be achieved through various synthetic approaches, including cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations. Such synthetic strategies have been instrumental in generating novel indazole derivatives with enhanced biological activity.
In the context of current research, 4-Bromo-7-fluoro-3-methyl-1H-indazole has been investigated for its potential applications in oncology. Indazole derivatives have shown promise as inhibitors of kinases and other enzymes implicated in cancer progression. The bromine atom at the 4-position can serve as a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl or heteroaryl groups that may improve binding to target proteins. Similarly, the fluorine atom at the 7-position can enhance metabolic stability and binding affinity through favorable interactions with biological targets.
Furthermore, the methyl group at the 3-position in 4-Bromo-7-fluoro-3-methyl-1H-indazole contributes to its steric profile, which can influence how it interacts with biological receptors. This positional flexibility makes it an attractive scaffold for structure-based drug design. Computational modeling studies have been employed to predict how different substituents on the indazole ring can modulate binding affinity and selectivity. These studies often involve molecular dynamics simulations and docking experiments to identify optimal conformations and interactions with biological targets.
The synthesis of 4-Bromo-7-fluoro-3-methyl-1H-indazole typically involves multi-step organic reactions starting from commercially available precursors. Key steps often include halogenation reactions to introduce bromine and fluorine atoms at desired positions, followed by functional group transformations to achieve the desired substitution pattern. Advances in synthetic methodologies have enabled more efficient and scalable production processes for indazole derivatives like this one.
From a pharmacological perspective, 4-Bromo-7-fluoro-3-methyl-1H-indazole has been explored for its potential role as an intermediate in the synthesis of novel therapeutic agents. Its structural features make it a suitable candidate for further derivatization to develop compounds with specific biological activities. For example, modifications at the 5-position or 6-position could lead to derivatives with enhanced antimicrobial or anti-inflammatory properties.
The use of 4-Bromo-7-fluoro-3-methyl-1H-indazole in drug discovery programs aligns with broader trends in medicinal chemistry towards rational drug design and targeted therapy. By leveraging structural information from existing bioactive molecules, researchers can design new compounds with improved efficacy and reduced side effects. The versatility of indazole derivatives like this one makes them valuable tools in this endeavor.
In conclusion,4-Bromo-7-fluoro-3-methyl-1H-indazole (CAS No. 1956325-77-1) represents a promising scaffold for further exploration in pharmaceutical research. Its unique structural features and potential for chemical modification make it an attractive candidate for developing novel therapeutic agents with applications across multiple disease areas. As research continues to uncover new biological targets and synthetic methodologies,4-Bromo-7-fluoro-3-methyl-Hindazol will likely play an important role in future drug discovery efforts.
1956325-77-1 (4-Bromo-7-fluoro-3-methyl-1H-indazole) Related Products
- 1501757-56-7(3-amino-1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}propan-1-ol)
- 98128-00-8(2-(3,4,5-Trimethoxyphenyl)propanal)
- 2171677-71-5(3-(2-chlorothiophen-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 334932-23-9(Cyclohexanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester)
- 1245915-35-8(Methyl 3-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate)
- 1267061-18-6(7-Fluorobenzoxazole)
- 1804404-77-0(Methyl 3-cyano-4-hydroxy-5-(trifluoromethyl)benzoate)
- 1184120-28-2(5-Bromo-N-cyclopentyl-2-methylbenzenesulfonamide)
- 1261983-53-2([1,1'-Biphenyl]-2-carboxylic acid, 2'-(phenylmethoxy)-)
- 1261447-01-1(3-Chloro-5-methoxy-2-(2-(trifluoromethoxy)phenyl)pyridine)




